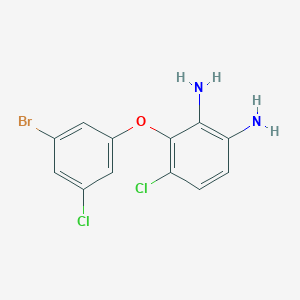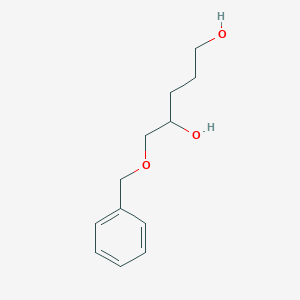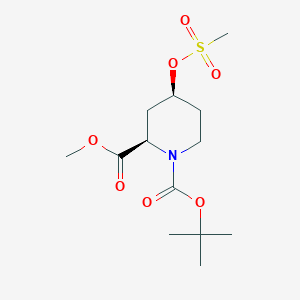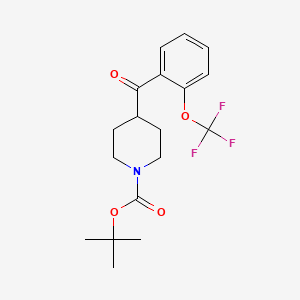
Methyl 3-(2-iodoethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-(2-iodoethoxy)benzoate is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a 2-iodoethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-iodoethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Esterification: The carboxyl group of 3-hydroxybenzoic acid is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3-hydroxybenzoate.
Substitution Reaction: The hydroxyl group of methyl 3-hydroxybenzoate is then substituted with a 2-iodoethoxy group. This is achieved by reacting methyl 3-hydroxybenzoate with 2-iodoethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3-(2-iodoethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions typically occur under mild conditions with the use of polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
Substitution Reactions: Products include 3-(2-azidoethoxy)-benzoate, 3-(2-thiocyanatoethoxy)-benzoate, and 3-(2-cyanoethoxy)-benzoate.
Oxidation Reactions: Products include 3-(2-iodoethoxy)benzaldehyde and 3-(2-iodoethoxy)benzoic acid.
Reduction Reactions: Products include 3-(2-iodoethoxy)benzyl alcohol.
科学的研究の応用
Methyl 3-(2-iodoethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
作用機序
The mechanism of action of Methyl 3-(2-iodoethoxy)benzoate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The ester group can undergo hydrolysis to release the active form of the compound.
類似化合物との比較
Similar Compounds
Methyl 3-(2-chloroethoxy)-benzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 3-(2-bromoethoxy)-benzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-(2-fluoroethoxy)-benzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 3-(2-iodoethoxy)benzoate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance its reactivity and binding affinity in various applications, making it a valuable compound in organic synthesis and medicinal chemistry.
特性
分子式 |
C10H11IO3 |
|---|---|
分子量 |
306.10 g/mol |
IUPAC名 |
methyl 3-(2-iodoethoxy)benzoate |
InChI |
InChI=1S/C10H11IO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3 |
InChIキー |
NYECALBCMWCKJN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC=C1)OCCI |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(2-Methyl-benzoimidazol-1-yl)-ethyl]-1H-pyrazol-4-ylamine](/img/structure/B8355594.png)





